Chiral Identity Verification: (S)-Enantiomer Versus (R)-Enantiomer for Stereochemically Dependent Applications
The compound possesses a defined (S)-configuration at the stereocenter, as specified by the InChI string (1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1) and is distinct from its (R)-enantiomer (CAS 871720-04-6) . While direct experimental comparison data for these enantiomers is absent from the open literature, the principle of chirality dictates that enantiomers exhibit different interactions in chiral environments [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration |
| Comparator Or Baseline | (R)-configuration (CAS 871720-04-6) |
| Quantified Difference | Enantiomeric relationship |
| Conditions | N/A (structural identity) |
Why This Matters
For procurement, the defined (S)-stereochemistry is non-negotiable when this compound is intended as a precursor to enantiopure pharmaceuticals or as a chiral derivatizing agent, where the (R)-enantiomer would produce a different diastereomer with altered analytical properties.
- [1] Noreen, et al. (1996). An investigation of factors influencing the resolution of chiral alkyl aromatic amines on a dinitrobenzoyl-(S)-leucine HPLC column. Journal of Liquid Chromatography & Related Technologies, 19(3), 489-502. View Source
